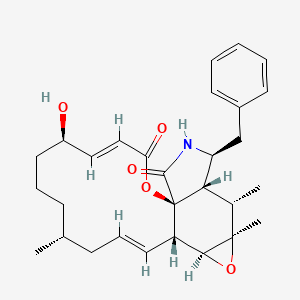

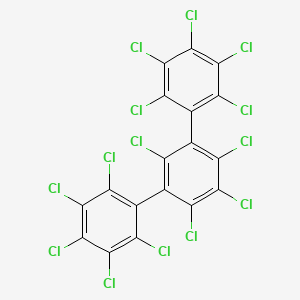

1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-

Overview

Description

Synthesis Analysis

The synthesis of complex organometallic compounds and metal-organic frameworks (MOFs) is a field of intense research due to their potential applications in various areas, including catalysis, magnetic materials, and gas storage. In the first paper, the authors describe the synthesis of 1,1-dihalo-2,3,4,5-tetraphenyl-1-stannacyclopentadiene derivatives, which are dihalotetraphenylstannoles. These compounds can be further derivatized to form a series of disubstituted products with various functional groups. The synthesis involves halogenation and lithioamination reactions, although attempts to synthesize dihalostannoles directly from tin(II) chloride and 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene resulted in ring-opened products instead of the desired stannoles .

Molecular Structure Analysis

The second paper focuses on the synthesis of novel coordination polymers using [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid (H4TPTA) as the organic ligand. The resulting polymers have different dimensionalities and structures depending on the transition metal cations and auxiliary ligands used. Single-crystal X-ray diffraction analyses revealed that the polymers exhibit various network topologies, including 3D interpenetrated networks and 2D layered frameworks. The structures are further stabilized by inter-chain π-π interactions, which contribute to the formation of supramolecular architectures .

Chemical Reactions Analysis

The reactivity of the synthesized compounds is not explicitly discussed in the provided papers. However, the synthesis of metal-organic frameworks typically involves solvothermal reactions, which can lead to the formation of coordination bonds between metal cations and organic ligands. The presence of functional groups on the ligands can also influence the reactivity and the resulting structure of the MOFs .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using various analytical techniques. In the case of the stannoles, fluorination and lithioamination reactions were used to introduce different substituents, which can affect the properties of the final products. The MOFs synthesized in the second paper were characterized by elemental analyses, IR spectroscopy, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses. These techniques provide information about the composition, stability, and thermal behavior of the materials. Additionally, the magnetic properties of the coordination polymers were investigated, revealing weak antiferromagnetic coupling between the metal ions .

Scientific Research Applications

Metal-Organic Frameworks and Magnetic Properties

- 1,1':3',1''-Terphenyl derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit significant magnetic properties. For example, polymers synthesized using [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid and transition metal cations showed weak antiferromagnetic coupling between adjacent metal ions (Lv et al., 2014).

Crystallography and Molecular Structure

- Research on terphenyl halides has contributed to crystallography, particularly in understanding molecular structures. Studies on sterically encumbered terphenyl halides have provided insights into molecular symmetries and bond distances in crystal structures (Twamley et al., 2000).

Vibrational Spectra Identification

- Terphenyl derivatives have been used in the identification of individual polychlorinated terphenyl (PCT) congeners. Theoretical vibrational spectra calculated for various terphenyl compounds have facilitated the identification of unknown congeners, enhancing our understanding of their molecular properties (Grunenberg et al., 2002).

Environmental Analysis

- Terphenyl compounds, such as polychlorinated terphenyls, have been studied for environmental analytical purposes. The development of chromatographic methods to identify and quantify PCTs in environmental matrices has been a key area of research, contributing significantly to environmental monitoring and safety (Wichmann et al., 2010).

Polymer Science

- In polymer science, terphenyl derivatives have been used to synthesize various polymers. Research in this area has focused on the properties of these polymers, such as their thermal stability, solubility, and molecular structure (Mikroyannidis, 1999).

Synthesis and Characterization of Novel Compounds

- The synthesis and characterization of novel terphenyl derivatives have been explored for various scientific purposes. This includes the synthesis of compounds with potential applications in environmental analysis and the study of their molecular structures and properties (Bahadir et al., 2003).

Safety And Hazards

properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18Cl14/c19-5-1(3-8(22)13(27)17(31)14(28)9(3)23)6(20)12(26)7(21)2(5)4-10(24)15(29)18(32)16(30)11(4)25 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFURGKHWAABBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18Cl14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195216 | |

| Record name | 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro- | |

CAS RN |

42429-89-0 | |

| Record name | 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)